molecular formula C8H6N2O6 B15457415 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- CAS No. 61981-61-1

3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]-

Cat. No.: B15457415
CAS No.: 61981-61-1
M. Wt: 226.14 g/mol
InChI Key: PAXMNQJQXAOYBM-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- is a useful research compound. Its molecular formula is C8H6N2O6 and its molecular weight is 226.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- (CAS No. 61981-61-1) is a heterocyclic compound characterized by a five-membered isoxazolidinone ring and a nitro-substituted furanyl group. This unique structure enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer activities.

The molecular formula of 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- is C8H6N2O6, with a molecular weight of 226.14 g/mol. The presence of the carbonyl group serves as an electrophile, while the nitrogen atom in the isoxazolidinone ring can act as a nucleophile under certain conditions, which influences its biological activity.

Biological Activity

Research indicates that compounds containing isoxazolidinone structures exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]-.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of isoxazolidinone derivatives. For instance, related compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The unique combination of the isoxazolidinone core and the nitro-furanyl moiety in this compound may enhance its reactivity and biological activity compared to other similar compounds .

Table 1: Antimicrobial Activity of Isoxazolidinone Derivatives

Compound NameActivity TypeTarget Organisms
Isoxazolidinone Derivative AAntibacterialGram-positive bacteria
Isoxazolidinone Derivative BAntifungalFungal pathogens
3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]-Antimicrobial (proposed)Broad spectrum (further studies needed)

Anticancer Potential

The structural characteristics of 3-Isoxazolidinone, 2-[(5-nitro-2-furanyl)carbonyl]- suggest potential anticancer activity. The electron-withdrawing nature of the nitro group may enhance interactions with cellular targets involved in cancer proliferation. Research into similar compounds has shown promising results in inhibiting cancer cell lines, indicating that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoxazolidinones. Variations in substituents on the isoxazolidine ring can significantly affect their potency and selectivity against various biological targets. For example, modifications at specific positions on the phenyl ring have led to the discovery of more potent EPAC antagonists in related studies .

Table 2: Structure-Activity Relationships of Isoxazolidinones

Position ModifiedEffect on Activity
3-position on phenylIncreased potency against cancer cells
4-position on phenylEnhanced binding affinity to targets
5-position on isoxazoleImproved antimicrobial activity

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of various isoxazolidinones:

  • Study A : Evaluated the antimicrobial effects of a related isoxazolidinone derivative against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
  • Study B : Investigated anticancer properties using human breast cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity.
  • Study C : Focused on structure optimization for EPAC antagonism, highlighting how specific modifications can lead to improved therapeutic profiles.

Properties

CAS No.

61981-61-1

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

2-(5-nitrofuran-2-carbonyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H6N2O6/c11-6-3-4-15-9(6)8(12)5-1-2-7(16-5)10(13)14/h1-2H,3-4H2

InChI Key

PAXMNQJQXAOYBM-UHFFFAOYSA-N

Canonical SMILES

C1CON(C1=O)C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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